

Sulfo Cy3 bis NHS Ester: A Technical Guide for Protein Labeling

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Compound of Interest

Compound Name: Sulfo Cy3 bis NHS ester

Cat. No.: B15556469

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This guide provides an in-depth overview of Sulfo Cy3 bis N-hydroxysuccinimide (NHS) ester, a fluorescent dye widely used for covalently labeling proteins and other biomolecules. We will cover its chemical properties, the mechanism of action, and detailed protocols for its application in biological research.

Core Properties of Sulfo Cy3 bis NHS Ester

Sulfo Cy3 bis NHS ester is a water-soluble, bright, and photostable fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins in aqueous environments without the need for organic co-solvents. This property is advantageous for proteins that are prone to denaturation or have low solubility.^{[1][2]} The dye is pH-insensitive in a range of pH 4 to 10.^{[3][4]} It reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.^{[3][5]}

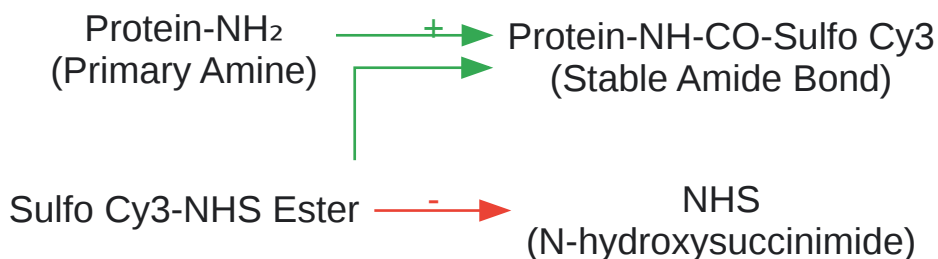
Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo Cy3 bis NHS ester**.

Property	Value	References
Molecular Weight	~821.9 g/mol	[4][6]
Excitation Maximum (λ_{ex})	~555 nm	[4][6][7]
Emission Maximum (λ_{em})	~570 - 572 nm	[4][6][7]
Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[4][6]
Solubility	Water, DMSO, DMF	[4][6][8]
Quantum Yield	~0.1	[8]
Optimal pH for Labeling	8.0 - 9.5	[9][10]

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester group of the dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Fig 1. Reaction of **Sulfo Cy3 bis NHS ester** with a primary amine.

Experimental Protocols

The following is a generalized protocol for labeling proteins with **Sulfo Cy3 bis NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Reagent Preparation

- Protein Solution:

- Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.
- The buffer should be free of primary amines, such as Tris, and ammonium salts. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer at pH 8.3-8.5 are recommended.[\[11\]](#)
- Ensure the protein solution is free of extraneous proteins like BSA or gelatin.[\[9\]](#)
- **Sulfo Cy3 bis NHS Ester** Stock Solution:
 - Allow the vial of the dye to warm to room temperature before opening.
 - Dissolve the **Sulfo Cy3 bis NHS ester** in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[\[9\]](#)[\[10\]](#)[\[11\]](#) This stock solution can be stored at -20°C for a few weeks.[\[9\]](#)
- Reaction Buffer:
 - 0.1 M sodium bicarbonate, pH 8.3-8.5.[\[11\]](#)

Labeling Reaction

- Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer. A common approach is to add the bicarbonate buffer to constitute 10% of the final reaction volume.[\[11\]](#)
- Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is typically used. Ratios of 5:1, 10:1, or 20:1 (dye:protein) are common starting points for optimization.[\[9\]](#)
- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[\[11\]](#)
- Incubate the reaction mixture for 1-4 hours at room temperature, or overnight on ice, protected from light.[\[11\]](#)

Purification of the Labeled Protein

It is crucial to remove the unreacted dye after the labeling reaction.

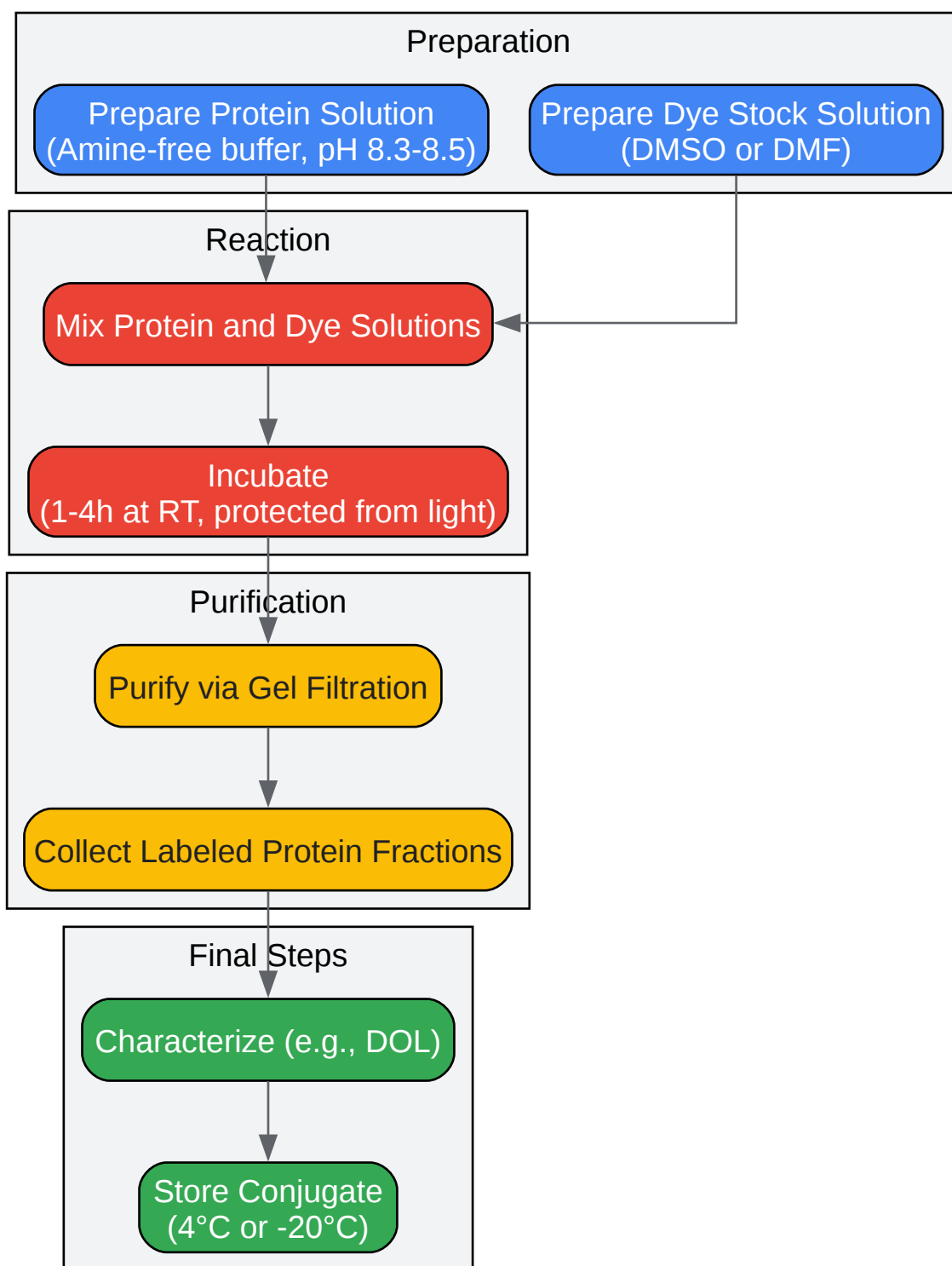
- Gel Filtration/Size-Exclusion Chromatography: This is the most common method for separating the labeled protein from the free dye.[\[11\]](#)
 - Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[\[9\]](#)
 - Apply the reaction mixture to the column.
 - Collect the fractions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
 - Monitor the fractions by absorbance at 280 nm (for protein) and 555 nm (for the dye).
 - Pool the fractions containing the labeled protein.

Characterization and Storage

- Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
- Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.[\[10\]](#) Adding a cryoprotectant like glycerol may be beneficial for frozen storage. To avoid repeated freeze-thaw cycles, it is advisable to store the conjugate in smaller aliquots.[\[10\]](#)

Experimental Workflow

The following diagram illustrates the general workflow for protein labeling with **Sulfo Cy3 bis NHS ester**.



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Fig 2. Workflow for protein labeling with **Sulfo Cy3 bis NHS ester**.

Important Considerations

- **Self-Quenching:** At high molar labeling ratios, Sulfo Cy3 can exhibit self-quenching, which can reduce the fluorescence signal. Therefore, it is recommended for detecting moderately to highly abundant targets.^{[3][4]}
- **Alternative Dyes:** For detecting low-abundance targets, alternative dyes that are less prone to self-quenching at high labeling ratios may be more suitable.^{[3][4]}
- **Purity of Reagents:** The purity of the protein and the absence of extraneous primary amines are critical for a successful labeling reaction.

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